molecular formula C18H22N4O4S2 B2450739 1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1206996-86-2

1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2450739
CAS RN: 1206996-86-2
M. Wt: 422.52
InChI Key: TWPWEKFJQVIKJL-UHFFFAOYSA-N
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Description

1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as DT-010, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Heterocyclic Compounds Synthesis

  • The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, show significant activity as COX-1/COX-2 inhibitors with potential analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculosis Activity

  • Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, certain compounds demonstrated significant activity against various drug-sensitive and drug-resistant MTB strains, highlighting their potential as antimycobacterial agents (Jeankumar et al., 2013).

Antipsychotic Agents

  • Heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents. These compounds were assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, showing promising results in vivo for their antipsychotic activity without significant extrapyramidal side effects (Norman et al., 1996).

Antidepressant Development

  • The metabolic pathways of a novel antidepressant, Lu AA21004, involving oxidative metabolism by various cytochrome P450 enzymes, were elucidated. This research provides insights into the pharmacokinetics of new therapeutic agents, potentially aiding in the development of safer and more effective antidepressants (Hvenegaard et al., 2012).

properties

IUPAC Name

1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-21(2)28(25,26)15-5-3-14(4-6-15)17(24)22-10-7-13(8-11-22)16(23)20-18-19-9-12-27-18/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPWEKFJQVIKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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